molecular formula C24H17FN2O3S2 B12129853 1-(6-Ethylbenzothiazol-2-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

1-(6-Ethylbenzothiazol-2-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

Cat. No.: B12129853
M. Wt: 464.5 g/mol
InChI Key: KXASEPAKGFEDIK-UHFFFAOYSA-N
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Description

1-(6-Ethylbenzothiazol-2-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a useful research compound. Its molecular formula is C24H17FN2O3S2 and its molecular weight is 464.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Ethylbenzothiazol-2-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Ethylbenzothiazol-2-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H17FN2O3S2

Molecular Weight

464.5 g/mol

IUPAC Name

1-(6-ethyl-1,3-benzothiazol-2-yl)-2-(2-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H17FN2O3S2/c1-2-13-9-10-16-18(12-13)32-24(26-16)27-20(14-6-3-4-7-15(14)25)19(22(29)23(27)30)21(28)17-8-5-11-31-17/h3-12,20,29H,2H2,1H3

InChI Key

KXASEPAKGFEDIK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=CC=C5F

Origin of Product

United States

Biological Activity

The compound 1-(6-Ethylbenzothiazol-2-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a pyrrolinone derivative that has garnered attention due to its diverse biological activities. This article synthesizes available research findings, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of 3-pyrrolin-2-ones , which are known for their bioactive properties. The structure is characterized by a benzothiazole moiety, a fluorophenyl group, and a thienylcarbonyl substituent, which contribute to its unique biological profile.

Antimicrobial Activity

Research indicates that derivatives of 3-pyrrolin-2-one compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of Gram-positive bacteria and fungi, suggesting potential applications in treating infections .

CompoundActivityReference
CodinaeopsinAntimalarial
Pyrrocidine AAntibacterial

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties. Compounds with similar structures have been noted for their ability to modulate inflammatory pathways, potentially making them candidates for treating conditions like arthritis or other inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer activity of pyrrolinone derivatives. For instance, some analogs have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The compound's ability to interact with specific molecular targets involved in cancer progression could be a focal point for future research.

The biological activity of 1-(6-Ethylbenzothiazol-2-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in metabolic pathways, such as aromatase and cyclooxygenase .
  • Receptor Modulation : The interaction with specific receptors can lead to altered signaling pathways that affect cell survival and proliferation.
  • Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative damage associated with various diseases.

Case Studies

  • Antibacterial Activity Study : A study conducted on a series of pyrrolinone derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications at the 5-position enhanced efficacy .
  • Anticancer Research : In vitro studies showed that certain analogs led to a reduction in viability of breast cancer cells by inducing apoptosis, highlighting the potential for therapeutic development .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(6-Ethylbenzothiazol-2-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one exhibit promising anticancer properties. For instance, studies have shown that derivatives of pyrrolinones can inhibit cell proliferation in various cancer cell lines, including breast, ovarian, and lung cancers. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Cancer Type Cell Line Activity
Breast CancerMCF7Inhibition of proliferation
Ovarian CancerSKOV-3Induction of apoptosis
Lung CancerA549Cell cycle arrest

Antifungal Properties

The compound has also been evaluated for antifungal activity. Certain benzothiazole derivatives have demonstrated efficacy against common fungal pathogens, suggesting that 1-(6-Ethylbenzothiazol-2-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one may possess similar properties. The antifungal mechanism typically involves disruption of fungal cell wall synthesis or interference with nucleic acid metabolism.

Pesticidal Activity

Compounds with a similar framework have been explored for their pesticidal properties. The incorporation of thienyl and benzothiazole moieties enhances the bioactivity against pests and pathogens in agricultural settings. Field studies indicate that such compounds can effectively reduce pest populations while being less harmful to beneficial insects.

Pest Type Target Organism Efficacy
Insect PestsAphidsHigh efficacy
Fungal PathogensFusarium spp.Moderate efficacy

Photovoltaic Materials

The structural characteristics of 1-(6-Ethylbenzothiazol-2-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one make it a candidate for use in organic photovoltaic devices. Studies suggest that the compound can enhance charge transport properties when incorporated into polymer blends used in solar cells.

Conductive Polymers

Research has shown that incorporating this compound into conductive polymers can improve electrical conductivity and thermal stability. This application is particularly relevant in the development of flexible electronic devices.

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal investigated the anticancer effects of a series of pyrrolinone derivatives, including compounds structurally related to 1-(6-Ethylbenzothiazol-2-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one. The results demonstrated significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity at low concentrations.

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with formulations containing benzothiazole derivatives revealed a marked decrease in pest populations compared to untreated controls. The trials emphasized the potential for these compounds as environmentally friendly alternatives to conventional pesticides.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(6-Ethylbenzothiazol-2-yl)-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-3-pyrrolin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis likely involves multi-step strategies, including cyclization and functional group coupling. Key steps may include:
  • Cyclization : Use of Biginelli-like reactions to form the pyrrolin-2-one core, as seen in similar heterocyclic systems (e.g., cyclization of thioureas with aldehydes and ketones) .
  • Substituent Introduction : Fluorophenyl and thienylcarbonyl groups can be introduced via Suzuki-Miyaura coupling or Friedel-Crafts acylation. For example, thienylcarbonyl moieties are often added using thiophene-based acyl chlorides under anhydrous conditions .
  • Optimization : Reaction temperature (70–80°C) and catalysts (e.g., Bleaching Earth Clay in PEG-400) improve yield by enhancing regioselectivity .
  • Yield Challenges : Competing side reactions (e.g., over-oxidation of the hydroxy group) require controlled stoichiometry and inert atmospheres.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :
  • IR Spectroscopy : Confirm hydroxy (-OH, ~3200–3500 cm⁻¹), carbonyl (C=O, ~1650–1750 cm⁻¹), and benzothiazole (C=N, ~1600 cm⁻¹) groups .
  • NMR :
  • ¹H NMR : Fluorophenyl protons show splitting patterns (e.g., doublets at δ 7.2–7.8 ppm due to ortho-fluorine coupling). Thienyl protons appear as multiplet signals (δ 6.5–7.5 ppm) .
  • ¹³C NMR : The pyrrolin-2-one carbonyl resonates at δ 170–180 ppm, while thienylcarbonyl appears at δ 190–200 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns of the benzothiazole and fluorophenyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when this compound exhibits polymorphism or disordered structures?

  • Methodological Answer :
  • Software Tools : Use SHELXL for refinement, which handles disorder by partitioning occupancy ratios and applying restraints to bond lengths/angles .
  • Data Collection : High-resolution X-ray data (≤1.0 Å) is critical. For polymorphs, vary crystallization solvents (e.g., DMSO vs. ethanol) to isolate stable forms.
  • Validation : Cross-validate with spectroscopic data (e.g., compare experimental and DFT-calculated IR/NMR spectra) to confirm structural assignments .

Q. What computational strategies are suitable for predicting the compound’s reactivity and binding affinity in biological systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., hydroxy group’s H-bonding propensity) .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with benzothiazole-binding pockets). Prioritize fluorophenyl and thienyl groups as key pharmacophores .
  • MD Simulations : Assess stability of ligand-protein complexes in aqueous environments (e.g., GROMACS with CHARMM force fields) .

Q. How can researchers optimize synthetic protocols to address low yields in large-scale reactions?

  • Methodological Answer :
  • Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay) to reduce byproducts and improve recyclability .
  • Solvent Engineering : Replace traditional solvents (DMF, THF) with PEG-400 or ionic liquids to enhance solubility and reduce waste .
  • Process Control : Implement flow chemistry for precise temperature/pH control during critical steps (e.g., acylation or cyclization) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical and experimental spectroscopic data?

  • Methodological Answer :
  • Source Identification : Compare solvent effects (e.g., DMSO-d6 vs. CDCl3 shifts in NMR) and tautomeric equilibria (e.g., enol-keto forms affecting carbonyl peaks) .
  • Experimental Replication : Repeat synthesis under inert conditions to rule out oxidation artifacts (e.g., hydroxy to ketone conversion) .
  • Collaborative Validation : Cross-check data with multiple labs using standardized protocols (e.g., identical NMR pulse sequences).

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